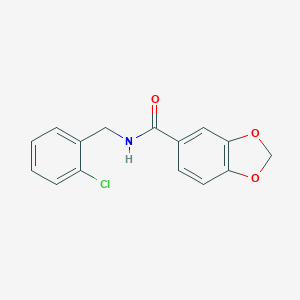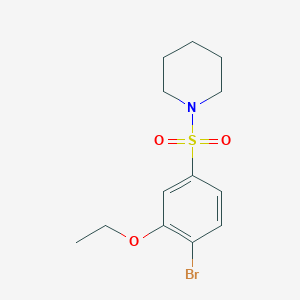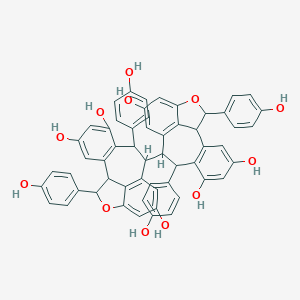
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a sulfonyl-containing heterocyclic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and modulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess analgesic properties by modulating pain signaling pathways. Furthermore, it has been found to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve significant biological effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, exploring the structure-activity relationship of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a promising chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been extensively studied for its biological activities. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
Eigenschaften
Molekularformel |
C13H18BrNO3S |
|---|---|
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




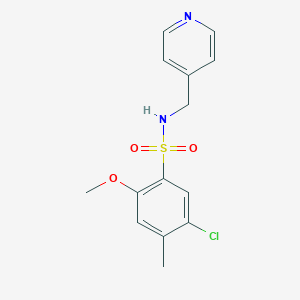

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
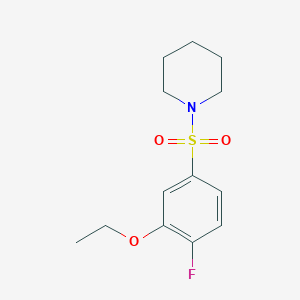
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
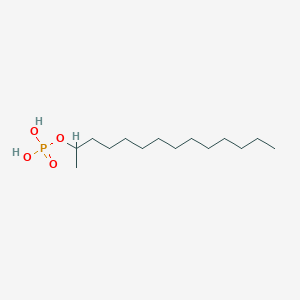
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


